![molecular formula C15H9BrCl2N2O B2883188 3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one CAS No. 299928-87-3](/img/structure/B2883188.png)
3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one
Descripción general
Descripción
3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 2,4-dichloro-5-methylbenzoic acid.
Condensation Reaction: The 4-bromoaniline is reacted with 2,4-dichloro-5-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the corresponding amide.
Cyclization: The amide undergoes cyclization in the presence of a base such as sodium hydroxide (NaOH) to form the quinazolinone core.
Purification: The final product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by bromine, chlorine, and methyl groups attached to a quinazolinone core. Quinazolinones are known for diverse biological activities and potential therapeutic applications.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Chemical Reactions
This compound can undergo various chemical reactions:
- Substitution Reactions The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
- Oxidation and Reduction The compound can undergo oxidation and reduction reactions to modify its functional groups.
- Coupling Reactions It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Similar Compounds
- 3-(4-Bromophenyl)-6-chloro-2-methylquinazolin-4-one Lacks one chlorine atom compared to the target compound.
- 3-(4-Bromophenyl)-2-methylquinazolin-4-one Lacks both chlorine atoms.
- 3-(4-Chlorophenyl)-6,8-dichloro-2-methylquinazolin-4-one Substitutes bromine with chlorine.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-6-chloro-2-methylquinazolin-4-one: Lacks one chlorine atom compared to the target compound.
3-(4-Bromophenyl)-2-methylquinazolin-4-one: Lacks both chlorine atoms.
3-(4-Chlorophenyl)-6,8-dichloro-2-methylquinazolin-4-one: Substitutes bromine with chlorine.
Uniqueness
3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the quinazolinone core can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Actividad Biológica
3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer research and as a modulator of various cellular pathways. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy in preclinical studies.
Property | Value |
---|---|
Molecular Formula | C15H10BrCl2N3O |
Molecular Weight | 392.06 g/mol |
Boiling Point | 453.9 °C |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methodologies have been reported, including microwave-assisted synthesis and the use of deep eutectic solvents (DESs) to enhance yield and reduce environmental impact .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of quinazoline derivatives, including this compound, against several cancer cell lines. The compound has shown significant cytotoxicity in vitro:
- Cell Lines Tested :
- Chronic Myeloid Leukemia (CML) - Hap-1
- Breast Cancer - MCF-7
- Lung Cancer - A549
The compound exhibited IC50 values in the low micromolar range, indicating moderate to high potency against these cell lines .
The mechanism by which this compound exerts its biological effects appears to involve:
- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cell signaling pathways critical for cancer cell proliferation and survival. Notably, it demonstrated binding affinity comparable to known inhibitors such as Staurosporine .
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound induces cell cycle arrest at the G1 phase, preventing cells from progressing to DNA synthesis .
Study 1: Anticancer Activity in CML Models
A study published in Molecules demonstrated that this compound significantly inhibited cell growth in CML models. The researchers observed that the compound's activity was enhanced by specific structural modifications that improved its binding affinity to target kinases .
Study 2: Broad Spectrum Antitumor Activity
Another investigation assessed the broad-spectrum antitumor activity of various quinazoline derivatives, including our compound of interest. The study found that modifications leading to increased hydrophobicity improved cellular uptake and bioavailability, correlating with enhanced antiproliferative effects across multiple cancer types .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O/c1-8-19-14-12(6-10(17)7-13(14)18)15(21)20(8)11-4-2-9(16)3-5-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEXPEOYRJTTGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299928-87-3 | |
Record name | 3-(4-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.